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Compound of Interest

Compound Name: Osilodrostat Phosphate

Cat. No.: B609780 Get Quote

Introduction Osilodrostat (LCI699) is a potent, oral inhibitor of 11β-hydroxylase (CYP11B1), the

enzyme responsible for the final step of cortisol synthesis in the adrenal cortex.[1][2] It also

inhibits aldosterone synthase (CYP11B2).[3][4] This makes it an effective therapeutic agent for

managing Cushing's syndrome, a condition characterized by excessive cortisol levels.[3][5]

These application notes provide a summary of the dose-dependent effects of Osilodrostat in

human adrenocortical cell lines, offering researchers a reference for in vitro studies. The

primary cell line discussed is the human adrenocortical carcinoma cell line HAC15, which is

responsive to ACTH and produces key adrenal steroids.[6][7][8]

Mechanism of Action Osilodrostat primarily targets and inhibits the adrenal enzyme 11β-

hydroxylase (CYP11B1).[9] This enzyme catalyzes the conversion of 11-deoxycortisol to

cortisol.[3][9] By blocking this critical step, Osilodrostat effectively reduces cortisol production.

[9] A secondary effect is the inhibition of aldosterone synthase (CYP11B2), which converts

corticosterone to aldosterone.[3][4] This dual inhibition leads to a decrease in both cortisol and

aldosterone levels, with a corresponding accumulation of precursor steroids, such as 11-

deoxycortisol and 11-deoxycorticosterone.[6][10] In vitro studies have shown that Osilodrostat

is a more potent inhibitor of cortisol production compared to metyrapone and ketoconazole in

human adrenocortical cells.[6][11]

Quantitative Data Summary
The following tables summarize the dose-response data for Osilodrostat and other

steroidogenesis inhibitors in the HAC15 human adrenocortical cell line. The data represents the
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half-maximal inhibitory concentration (IC50) for cortisol production after 72 hours of incubation.

Table 1: Inhibitor Potency on Basal Cortisol Production in HAC15 Cells

Compound IC50 (µM)
95% Confidence Interval
(CI)

Osilodrostat 0.0347 0.0294 - 0.0410

Metyrapone 0.0678 0.0543 - 0.0848

Ketoconazole 0.621 0.488 - 0.833

Data sourced from Creemers et al., J Clin Endocrinol Metab, 2019.[6]

Table 2: Inhibitor Potency on ACTH-Stimulated Cortisol Production in HAC15 Cells

Compound IC50 (µM)
95% Confidence Interval
(CI)

Osilodrostat 0.0605 0.0514 - 0.0714

Metyrapone 0.0739 0.0645 - 0.0847

Ketoconazole 0.709 0.523 - 0.962

Data sourced from Creemers et al., J Clin Endocrinol Metab, 2019.[6]

Note: The potency of Osilodrostat on cortisol inhibition decreased 1.7-fold under ACTH

stimulation in HAC15 cells.[6][12]

Experimental Protocols
Protocol 1: In Vitro Cortisol Inhibition Assay in Adrenocortical Cells

Objective: To determine the dose-response curve and IC50 value of Osilodrostat for cortisol

production in an adrenocortical cell line (e.g., HAC15).

Materials:
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HAC15 human adrenocortical cells

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and

antibiotics

Osilodrostat Phosphate, Metyrapone, Ketoconazole (for comparison)

Adrenocorticotropic hormone (ACTH) (for stimulation experiments)

96-well cell culture plates

Phosphate-buffered saline (PBS)

Cortisol immunoassay kit (e.g., chemiluminescence immunoassay)

Liquid chromatography-mass spectrometry (LC-MS/MS) for steroid profiling (optional)

Procedure:

Cell Culture: Culture HAC15 cells in appropriate flasks until they reach 80-90% confluency.

Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a predetermined

density. Allow cells to adhere and grow for 24-48 hours.

Compound Preparation: Prepare a stock solution of Osilodrostat in a suitable solvent (e.g.,

DMSO). Create a serial dilution of the compound in a cell culture medium to achieve final

concentrations typically ranging from 0.01 µM to 10 µM.[6] Prepare similar dilutions for

comparative compounds like metyrapone and ketoconazole.

Treatment:

Basal Condition: Remove the old medium from the cells and replace it with the medium

containing the different concentrations of Osilodrostat or control compounds.

Stimulated Condition: For ACTH-stimulated experiments, add the test compounds along

with a fixed concentration of ACTH (e.g., 10 nM) to the wells.[12]
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Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

[12]

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from

each well for hormone analysis.

Cortisol Measurement: Measure the concentration of cortisol in the collected supernatants

using a chemiluminescence immunoassay or a similar sensitive detection method.

Data Analysis:

Normalize the cortisol production data to a vehicle-treated control.

Plot the percentage of cortisol inhibition against the logarithm of the Osilodrostat

concentration.

Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and

calculate the IC50 value.

Protocol 2: Cell Viability Assay

Objective: To ensure that the observed inhibition of steroidogenesis is not a result of drug-

induced cytotoxicity.

Materials:

Cells treated as in Protocol 1

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

Solubilization solution (e.g., DMSO or acidified isopropanol)

Microplate reader

Procedure:

Post-Incubation: After collecting the supernatant for cortisol analysis (from Protocol 1, Step

6), the cells remaining in the wells can be used for a viability assay.
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this

time, viable cells will reduce the yellow MTT to purple formazan crystals.

Solubilization: Remove the MTT solution and add a solubilization agent to dissolve the

formazan crystals.

Absorbance Reading: Measure the absorbance of the solution in each well using a

microplate reader at the appropriate wavelength (e.g., 570 nm).

Data Analysis: Compare the absorbance values of treated cells to the vehicle-treated control

cells. A significant decrease in absorbance would indicate cytotoxicity. Studies have shown

that Osilodrostat does not affect cell amounts at concentrations effective for steroidogenesis

inhibition.[6][12]
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Caption: Steroidogenesis pathway showing Osilodrostat's primary inhibition of CYP11B1.
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Caption: Workflow for determining the dose-response of Osilodrostat in vitro.
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Caption: Cause-and-effect relationship of Osilodrostat on the adrenal axis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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